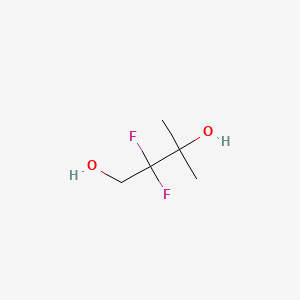
13-Oxyingenol dodecanoat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Oxyingenol dodecanoate is a derivative of ingenol, a compound extracted from the traditional Chinese medicinal plant Euphorbia kansui. This compound has garnered attention due to its potent cytotoxic properties, particularly against chronic myeloid leukemia K562 cells . It has shown the ability to inhibit cell proliferation, induce G2/M phase arrest, and trigger apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxyingenol dodecanoate involves several steps, including a ring-closing olefin metathesis reaction and a Mislow–Evans-type [2,3]-sigmatropic rearrangement . These reactions are crucial for constructing the highly strained inside-outside framework of the compound and introducing the hydroxy group at C5 stereoselectively .
Industrial Production Methods
While specific industrial production methods for 13-Oxyingenol dodecanoate are not extensively documented, the compound is typically prepared through standard chemical transformations from extracts of Euphorbia kansui . This process involves the isolation of ingenol derivatives followed by chemical modifications to obtain the desired compound.
化学反应分析
Types of Reactions
13-Oxyingenol dodecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of 13-Oxyingenol dodecanoate include olefin metathesis catalysts, sigmatropic rearrangement reagents, and various oxidizing and reducing agents . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of 13-Oxyingenol dodecanoate include various derivatives with enhanced cytotoxic properties . These derivatives are often evaluated for their potential as anticancer agents and other therapeutic applications.
科学研究应用
作用机制
The mechanism of action of 13-Oxyingenol dodecanoate involves the induction of mitochondrial apoptosis and the caspase-dependent decrease of Akt protein levels in cancer cells . The compound disrupts the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis . Additionally, the activation of ERK by 13-Oxyingenol dodecanoate plays a protective role in its stimulation .
相似化合物的比较
Similar Compounds
Ingenol: The parent compound from which 13-Oxyingenol dodecanoate is derived.
Ingenol-3-angelate: Another ingenol derivative with potent anticancer properties.
Ingenol-5-hexanoate: A synthetic analog of ingenol with similar biological activities.
Uniqueness
13-Oxyingenol dodecanoate stands out due to its specific structural modifications, which enhance its cytotoxic properties and make it a valuable lead compound for drug development . Its ability to induce apoptosis through novel mechanisms further distinguishes it from other similar compounds .
属性
分子式 |
C32H50O7 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC 名称 |
[(1S,4S,5R,6R,9R,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate |
InChI |
InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23-,25-,26+,27-,30+,31+,32-/m1/s1 |
InChI 键 |
FEZDDYPHEHMXLF-TUYTYIEPSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C |
规范 SMILES |
CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)






